N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 447.66 g/mol. This compound features a unique combination of functional groups that may contribute to its biological activity, making it a valuable subject for research in pharmaceuticals.
N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide belongs to the class of benzamides, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Its structure suggests it may interact with specific biological targets, although detailed mechanisms remain to be elucidated.
The synthesis of N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide typically involves multiple steps, including:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts used in these steps, are crucial for optimizing yield and purity but are not explicitly detailed in available sources.
The molecular structure of N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide can be represented using various chemical notation systems:
O=C(C1=CC=C(C(OCC2CC2)=C1)OC(F)F)NC(C(Cl)=CN=C3)=C3Br
VLZNOYOJRVCGTQ-UHFFFAOYSA-N
These notations provide insight into the compound's connectivity and spatial arrangement of atoms, which are essential for understanding its reactivity and interaction with biological targets .
The compound exhibits a predicted boiling point of approximately 442.8 °C and a density of about 1.609 g/cm³ at 20 °C . These physical properties can influence its behavior in various applications.
N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide may undergo several chemical reactions typical for benzamide derivatives:
Details on specific reaction conditions or yields are not extensively documented but are critical for practical applications in synthesis .
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide holds potential applications in:
Ongoing research may further uncover additional applications in medicinal chemistry or related fields .
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: